

Identifier "CP 375" in Organic Synthesis: Not a Publicly Documented Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

[Get Quote](#)

Initial investigations to generate detailed application notes and protocols for a compound designated "**CP 375**" in the context of organic synthesis have concluded that "**CP 375**" does not correspond to a publicly known or documented chemical entity used for this purpose.

Extensive searches for "**CP 375**" as a catalyst, reagent, or intermediate in organic or pharmaceutical synthesis have not yielded any specific, publicly available chemical information. The designation appears in unrelated contexts, such as a product code for a polymer (XT® POLYMER 375) and a discontinued entry in a chemical database (Molport-012-375-569), neither of which are described as reagents or catalysts for organic synthesis.^{[1][2]} A drug entry for "CP-375" also exists but contains no specific details about its chemical nature or use in synthesis.^[3]

It is highly probable that "**CP 375**" is an internal, proprietary code used by a specific research group or chemical company, and therefore, information regarding its chemical structure, properties, and applications is not in the public domain.

Without the chemical identity and established use of "**CP 375**," it is not possible to provide the detailed, accurate, and verifiable application notes and protocols as requested.

Template: Application Notes and Protocols for a Hypothetical Catalyst "Catalyst-X"

To illustrate the requested format and content, the following section provides a template for application notes and protocols for a hypothetical organic synthesis catalyst, "Catalyst-X."

Application Notes: Catalyst-X in Cross-Coupling Reactions

Introduction:

Catalyst-X is a highly efficient palladium-based catalyst for Suzuki-Miyaura cross-coupling reactions. Its unique ligand architecture provides high turnover numbers (TON) and turnover frequencies (TOF) for the coupling of a wide range of aryl and heteroaryl halides with boronic acids. These notes provide an overview of its applications, performance data, and recommended experimental procedures.

Key Features:

- High activity for challenging couplings involving sterically hindered substrates.
- Low catalyst loadings are required, reducing costs and simplifying product purification.
- Broad functional group tolerance.
- Air and moisture-stable, allowing for ease of handling.

Quantitative Data Summary

The following table summarizes the performance of Catalyst-X in the coupling of various substrates under optimized conditions.

Entry	Aryl Halide	Boronic Acid	Solvent	Base	Temp (°C)	Time (h)	Yield (%)
1	4-Bromotoluene	Phenylboronic acid	Toluene	K ₃ PO ₄	100	2	98
2	2-Chloropyridine	4-Methoxyphenylboronic acid	Dioxane	Cs ₂ CO ₃	110	4	95
3	1-Bromo-4-nitrobenzene	Thiophene-2-boronic acid	THF	K ₂ CO ₃	80	3	92
4	4-Iodoanisole	Naphthalene-1-boronic acid	DMF	Na ₂ CO ₃ (aq)	90	2.5	97

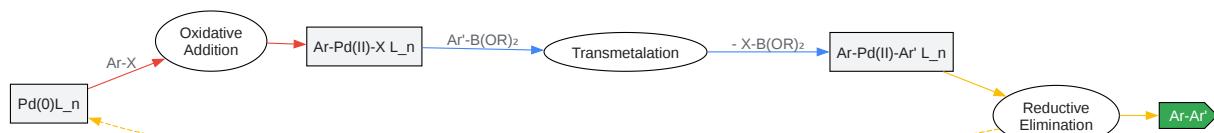
Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Catalyst-X

This protocol describes a typical experimental setup for a Suzuki-Miyaura cross-coupling reaction using Catalyst-X.

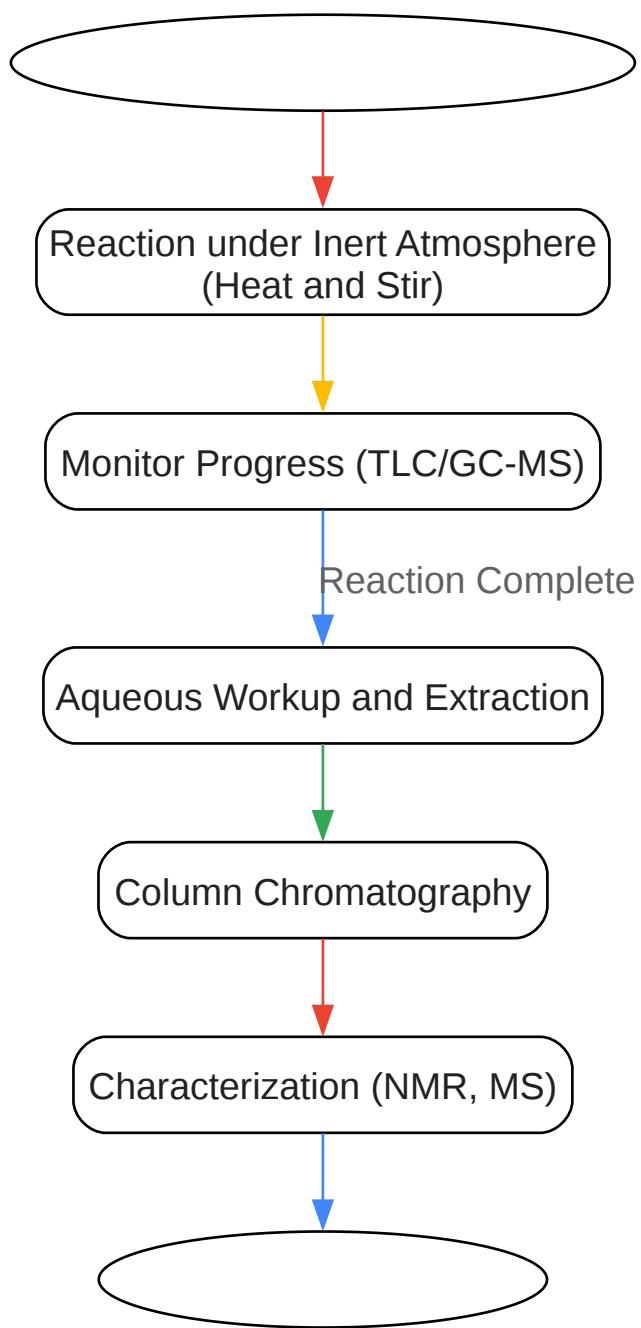
Materials:

- Aryl halide (1.0 mmol)
- Boronic acid (1.2 mmol)
- Catalyst-X (0.01 mol%)
- Base (e.g., K₃PO₄, 2.0 mmol)


- Anhydrous solvent (e.g., Toluene, 5 mL)
- Schlenk flask or sealed vial
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and Catalyst-X (0.0001 mmol).
- Add the anhydrous solvent (5 mL) via syringe.
- Seal the flask and place it in a preheated oil bath at the desired temperature.
- Stir the reaction mixture for the specified time.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.


Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for a typical organic synthesis experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cyrolite.com [cyrolite.com]
- 2. 3-{cyclopropyl[(2-hydroxyethyl)(pentan-3-yl)carbamoyl]amino}propanoic acid | Molport-012-375-569 | Novel [molport.com]
- 3. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Identifier "CP 375" in Organic Synthesis: Not a Publicly Documented Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545673#cp-375-in-organic-synthesis-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com